molecular formula C12H14BrNO2 B12529191 N-(2-Bromo-4-methoxyphenyl)-N-methylcyclopropanecarboxamide CAS No. 659743-65-4

N-(2-Bromo-4-methoxyphenyl)-N-methylcyclopropanecarboxamide

Cat. No.: B12529191
CAS No.: 659743-65-4
M. Wt: 284.15 g/mol
InChI Key: HBQRQSQPDQOSCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Bromo-4-methoxyphenyl)-N-methylcyclopropanecarboxamide: is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a cyclopropane ring

Preparation Methods

The synthesis of N-(2-Bromo-4-methoxyphenyl)-N-methylcyclopropanecarboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2-bromo-4-methoxyaniline and cyclopropanecarboxylic acid.

    Reaction Steps:

Chemical Reactions Analysis

N-(2-Bromo-4-methoxyphenyl)-N-methylcyclopropanecarboxamide can undergo various chemical reactions:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(2-Bromo-4-methoxyphenyl)-N-methylcyclopropanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Bromo-4-methoxyphenyl)-N-methylcyclopropanecarboxamide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

N-(2-Bromo-4-methoxyphenyl)-N-methylcyclopropanecarboxamide can be compared with similar compounds such as:

    N-(2-Bromo-4-methoxyphenyl)acetamide: This compound lacks the cyclopropane ring and has different reactivity and applications.

    2-Bromo-4-methoxyphenylacetic acid: This compound has a carboxylic acid group instead of an amide, leading to different chemical properties and uses.

The uniqueness of this compound lies in its combination of a bromine atom, methoxy group, and cyclopropane ring, which confer distinct chemical and biological properties.

Properties

CAS No.

659743-65-4

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

N-(2-bromo-4-methoxyphenyl)-N-methylcyclopropanecarboxamide

InChI

InChI=1S/C12H14BrNO2/c1-14(12(15)8-3-4-8)11-6-5-9(16-2)7-10(11)13/h5-8H,3-4H2,1-2H3

InChI Key

HBQRQSQPDQOSCJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=C(C=C1)OC)Br)C(=O)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.